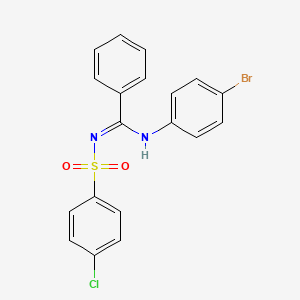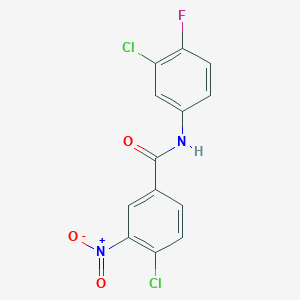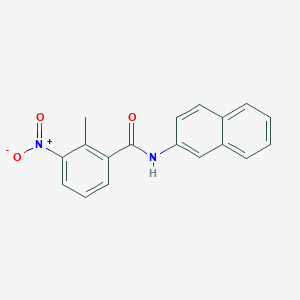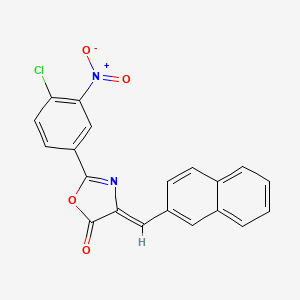![molecular formula C21H19BrN2O5 B11693637 (5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11693637.png)
(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(5-溴-2,4-二甲氧基苯基)亚甲基]-1-(3,5-二甲基苯基)-1,3-二氮杂环己烷-2,4,6-三酮是一种复杂的有机化合物,其独特的结构包括一个溴代芳香环和一个二氮杂环己烷三酮核心。
准备方法
合成路线和反应条件
(5E)-5-[(5-溴-2,4-二甲氧基苯基)亚甲基]-1-(3,5-二甲基苯基)-1,3-二氮杂环己烷-2,4,6-三酮的合成通常涉及多步有机反应。一种常见的方法包括 2,4-二甲氧基苯甲醛的溴化,然后与 3,5-二甲基苯肼进行缩合反应。最后一步涉及在酸性条件下环化形成二氮杂环己烷三酮核心。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以提高产量和纯度。这可能包括使用催化剂、控制温度和压力条件,以及使用重结晶和色谱等纯化技术。
化学反应分析
反应类型
(5E)-5-[(5-溴-2,4-二甲氧基苯基)亚甲基]-1-(3,5-二甲基苯基)-1,3-二氮杂环己烷-2,4,6-三酮可以进行各种化学反应,包括:
氧化: 溴代芳香环可以被氧化形成相应的醌类。
还原: 该化合物可以被还原形成二氢衍生物。
取代: 溴原子可以被其他亲核试剂取代,例如胺或硫醇。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 亲核取代反应通常使用叠氮化钠 (NaN3) 或硫脲等试剂。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能产生醌类,而还原可以产生二氢衍生物。
科学研究应用
化学
在化学领域,(5E)-5-[(5-溴-2,4-二甲氧基苯基)亚甲基]-1-(3,5-二甲基苯基)-1,3-二氮杂环己烷-2,4,6-三酮被用作合成更复杂分子的构建块。其独特的结构允许探索新的反应机制和途径。
生物学
在生物学研究中,该化合物可用作探针来研究酶的相互作用和结合亲和力。其溴代芳香环可以用放射性同位素标记进行成像研究。
医药
在药物化学领域,(5E)-5-[(5-溴-2,4-二甲氧基苯基)亚甲基]-1-(3,5-二甲基苯基)-1,3-二氮杂环己烷-2,4,6-三酮正在研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业
在工业领域,该化合物可用于开发具有特定电子或光学性能的新材料。其独特的结构允许设计聚合物和其他先进材料。
作用机制
(5E)-5-[(5-溴-2,4-二甲氧基苯基)亚甲基]-1-(3,5-二甲基苯基)-1,3-二氮杂环己烷-2,4,6-三酮的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。溴代芳香环可以与蛋白质中疏水口袋形成强相互作用,而二氮杂环己烷三酮核心可以参与氢键和其他非共价相互作用。这些相互作用可以调节靶蛋白的活性,从而导致观察到的生物学效应。
相似化合物的比较
类似化合物
- (5E)-5-[(5-氯-2,4-二甲氧基苯基)亚甲基]-1-(3,5-二甲基苯基)-1,3-二氮杂环己烷-2,4,6-三酮
- (5E)-5-[(5-氟-2,4-二甲氧基苯基)亚甲基]-1-(3,5-二甲基苯基)-1,3-二氮杂环己烷-2,4,6-三酮
独特性
(5E)-5-[(5-溴-2,4-二甲氧基苯基)亚甲基]-1-(3,5-二甲基苯基)-1,3-二氮杂环己烷-2,4,6-三酮的独特性在于其溴代芳香环,与它的氯和氟类似物相比,它提供了独特的电子性质。这可能导致不同的反应性和相互作用特征,使其成为各种应用中一种有价值的化合物。
属性
分子式 |
C21H19BrN2O5 |
|---|---|
分子量 |
459.3 g/mol |
IUPAC 名称 |
(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H19BrN2O5/c1-11-5-12(2)7-14(6-11)24-20(26)15(19(25)23-21(24)27)8-13-9-16(22)18(29-4)10-17(13)28-3/h5-10H,1-4H3,(H,23,25,27)/b15-8+ |
InChI 键 |
PGQHQMBOYRPTCV-OVCLIPMQSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)Br)/C(=O)NC2=O)C |
规范 SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)Br)C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B11693588.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11693599.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11693601.png)
![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693603.png)
![2-(4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11693608.png)
![4-Amino-N'-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11693611.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693613.png)



![2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11693638.png)

